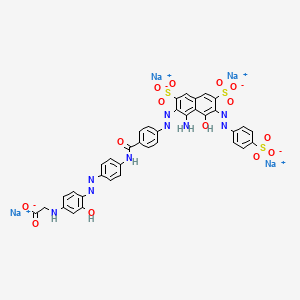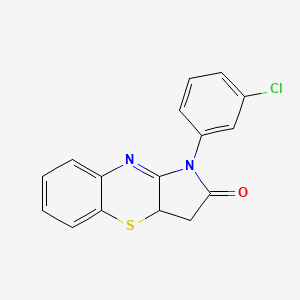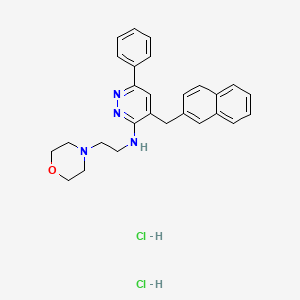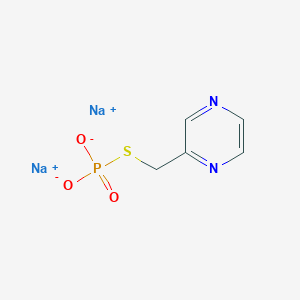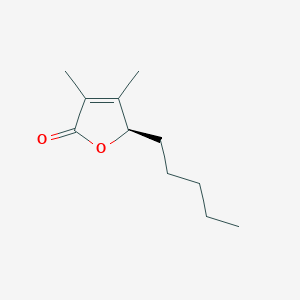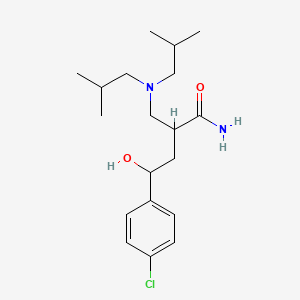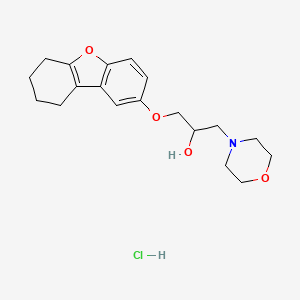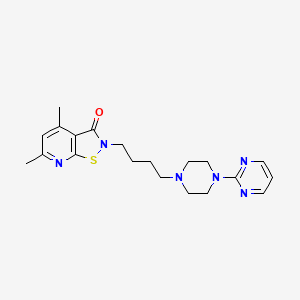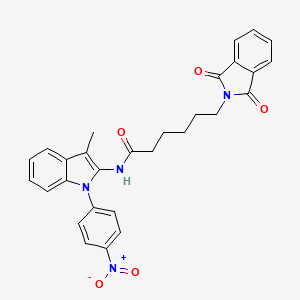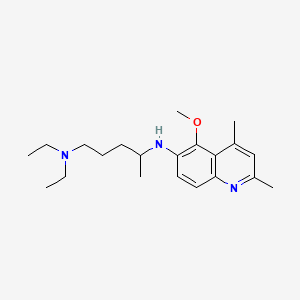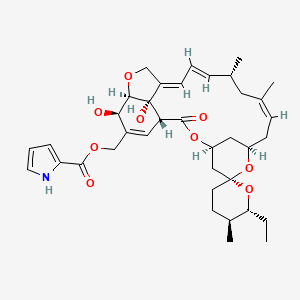
(6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-ethyl-27-((1H-pyrrol-2-ylcarbonyl)oxy)milbemycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-ethyl-27-((1H-pyrrol-2-ylcarbonyl)oxy)milbemycin B is a complex organic compound belonging to the milbemycin class of macrocyclic lactones. These compounds are known for their potent anthelmintic and insecticidal properties, making them valuable in veterinary medicine and agriculture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-ethyl-27-((1H-pyrrol-2-ylcarbonyl)oxy)milbemycin B involves multiple steps, including the formation of the macrocyclic lactone ring and the introduction of various functional groups. The process typically starts with the preparation of the core lactone structure, followed by the addition of the pyrrole moiety and other substituents under controlled conditions. Common reagents used in these reactions include organometallic compounds, protecting groups, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize reaction conditions and minimize waste. The process is designed to be cost-effective and scalable, ensuring a consistent supply for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-ethyl-27-((1H-pyrrol-2-ylcarbonyl)oxy)milbemycin B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-ethyl-27-((1H-pyrrol-2-ylcarbonyl)oxy)milbemycin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic lactone synthesis and reactivity.
Biology: Investigated for its effects on various biological systems, including its role as an anthelmintic and insecticidal agent.
Medicine: Explored for potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized in the development of new agricultural pesticides and veterinary medicines.
Mecanismo De Acción
The mechanism of action of (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-ethyl-27-((1H-pyrrol-2-ylcarbonyl)oxy)milbemycin B involves binding to specific molecular targets, such as glutamate-gated chloride channels in nematodes and insects. This binding disrupts normal cellular function, leading to paralysis and death of the target organisms. The compound’s unique structure allows it to interact with these targets effectively, making it a potent anthelmintic and insecticidal agent.
Comparación Con Compuestos Similares
Similar Compounds
Avermectins: Another class of macrocyclic lactones with similar anthelmintic and insecticidal properties.
Ivermectin: A well-known avermectin derivative used in both human and veterinary medicine.
Doramectin: Another milbemycin compound with similar applications.
Uniqueness
(6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-ethyl-27-((1H-pyrrol-2-ylcarbonyl)oxy)milbemycin B is unique due to its specific structural features, such as the pyrrole moiety and the epoxy group, which contribute to its high potency and selectivity. These structural elements differentiate it from other milbemycins and avermectins, providing distinct advantages in certain applications.
Propiedades
Número CAS |
51596-15-7 |
|---|---|
Fórmula molecular |
C37H49NO9 |
Peso molecular |
651.8 g/mol |
Nombre IUPAC |
[(1R,4S,5'S,6R,6'R,8R,10Z,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C37H49NO9/c1-5-31-24(4)13-14-36(47-31)19-28-18-27(46-36)12-11-23(3)16-22(2)8-6-9-26-21-43-33-32(39)25(17-29(34(40)45-28)37(26,33)42)20-44-35(41)30-10-7-15-38-30/h6-11,15,17,22,24,27-29,31-33,38-39,42H,5,12-14,16,18-21H2,1-4H3/b8-6+,23-11-,26-9+/t22-,24-,27+,28-,29-,31+,32+,33+,36+,37+/m0/s1 |
Clave InChI |
GBWJSZIODNWKON-SFWUPPPGSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)COC(=O)C6=CC=CN6)C(=O)O3)O)C)/C)C |
SMILES canónico |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)COC(=O)C6=CC=CN6)C(=O)O3)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


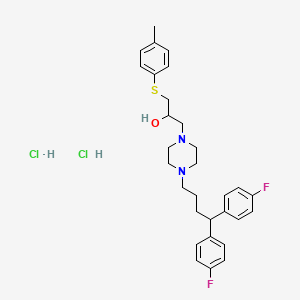
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)

